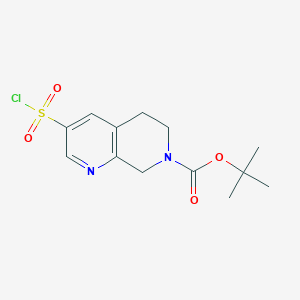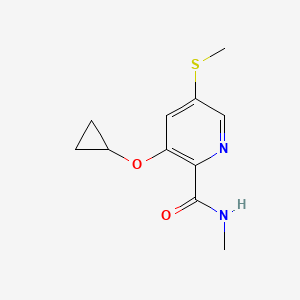
2-Acetyl-6-iodopyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-iodopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClINO3S and a molecular weight of 345.54 g/mol . This compound is characterized by the presence of an acetyl group, an iodine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-Acetyl-6-iodopyridine-4-sulfonyl chloride typically involves the introduction of the acetyl, iodine, and sulfonyl chloride groups onto the pyridine ring. One common method involves the reaction of 2-acetylpyridine with iodine and a sulfonyl chloride reagent under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Acetyl-6-iodopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The iodine atom can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Acetyl-6-iodopyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-iodopyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The iodine atom can participate in halogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Acetyl-6-iodopyridine-4-sulfonyl chloride include other sulfonyl chlorides and iodopyridine derivatives. For example:
2-Acetyl-4-chloropyridine-6-sulfonyl chloride: Similar structure but with a chlorine atom instead of iodine.
2-Acetyl-6-bromopyridine-4-sulfonyl chloride: Similar structure but with a bromine atom instead of iodine.
2-Acetyl-6-iodopyridine-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C7H5ClINO3S |
|---|---|
Poids moléculaire |
345.54 g/mol |
Nom IUPAC |
2-acetyl-6-iodopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClINO3S/c1-4(11)6-2-5(14(8,12)13)3-7(9)10-6/h2-3H,1H3 |
Clé InChI |
ZWRLMHOXEAEFNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


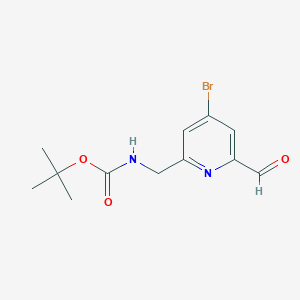
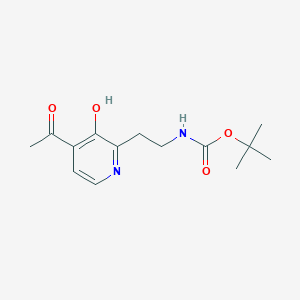
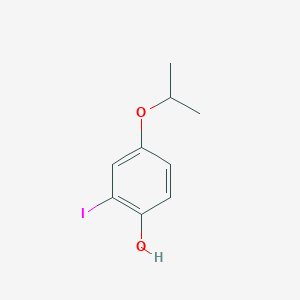
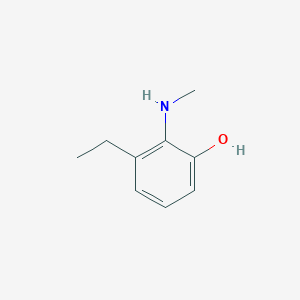
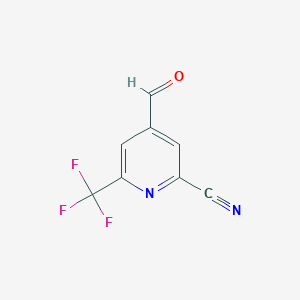

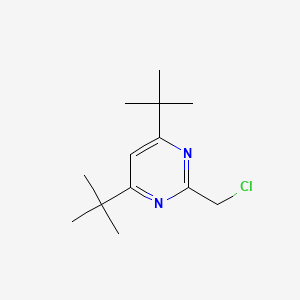
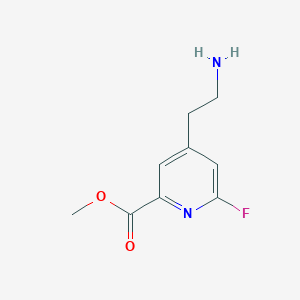
![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
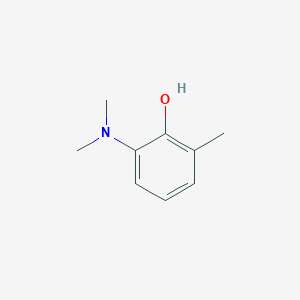
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)

